molecular formula C8H13NOS B13253450 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol

Cat. No.: B13253450
M. Wt: 171.26 g/mol
InChI Key: ZVWKMZRCDUYUMB-UHFFFAOYSA-N
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Description

Product Overview 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is an organic compound with the molecular formula C 8 H 13 NOS and a molecular weight of 171.26 g/mol [ ]. It features a thiazole heterocycle, a privileged structure in medicinal chemistry known for its significant role in the development of bioactive molecules [ ]. This compound is provided as a high-purity material for research and development purposes. Chemical Structure and Features The compound's structure consists of a butan-2-ol chain with a methyl substituent at the 3-position and a 1,3-thiazol-5-yl group at the 4-position. The thiazole ring is a five-membered aromatic heterocycle containing both nitrogen and sulfur atoms, which contributes to its unique electronic properties and makes it a versatile scaffold in chemical synthesis [ ]. Research Significance of the Thiazole Moisty While specific biological data for this compound is not available in the searched literature, the thiazole ring is a key pharmacophore found in numerous FDA-approved drugs and experimental compounds across a wide spectrum of therapeutic areas [ ]. Thiazole-containing molecules have demonstrated diverse pharmacological activities, including but not limited to antibacterial, antifungal, anticancer, and central nervous system (CNS) effects [ ]. Notable examples include the antibiotic Sulfathiazole, the dopamine agonist Pramipexole (for Parkinson's disease), and the neuroprotective agent Riluzole [ ]. As such, 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol serves as a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) and developing novel therapeutic agents targeting these and other indications. Usage and Handling This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3

InChI Key

ZVWKMZRCDUYUMB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CS1)C(C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Ring

The core thiazole ring in the compound can be synthesized via classical Hantzsch or Paal–Knorr type cyclization reactions:

  • Method A: Cyclization of α-Haloketones with Thioamides

    • An α-haloketone (e.g., 2-bromo-1-phenylethanone) reacts with a thioamide derivative (e.g., thiourea or its derivatives) under reflux conditions.
    • The reaction proceeds through nucleophilic attack of the sulfur atom on the halogenated carbon, followed by cyclization to form the thiazole ring.
  • Method B: Cyclization of α-Acylthioamides

    • α-Acylthioamides undergo cyclization upon heating or in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) to form the thiazole core.

Construction of the Butanol Chain

  • The butanol chain, specifically butan-2-ol , can be synthesized via:

    • Grignard reaction : Reaction of butanoyl chloride with methylmagnesium bromide to form the tertiary alcohol.
    • Reduction of butanone : Using sodium borohydride (NaBH₄) to reduce butanone to butan-2-ol.

Coupling of Thiazole to the Butanol Backbone

  • Nucleophilic substitution : The thiazole ring, bearing a nucleophilic nitrogen or sulfur, can be coupled to the butanol chain via alkylation reactions.
  • Use of linkers : Activation of the butanol chain with halides (e.g., converting to a bromide or chloride) facilitates nucleophilic attack by the thiazole precursor.

Representative Synthetic Route

Step Reaction Reagents & Conditions Yield Purpose
1 Synthesis of α-haloketone Halogenation of ketone ~70% Thiazole core precursor
2 Cyclization with thiourea Reflux in ethanol ~60% Thiazole ring formation
3 Preparation of butan-2-ol Reduction of butanone >80% Chain backbone
4 Activation of butanol Conversion to halide ~75% Coupling intermediate
5 Coupling with thiazole Nucleophilic substitution ~65% Final target molecule

Notable Research Findings and Patents

  • Patent CN111670180A describes the synthesis of fluorinated derivatives related to thiazole compounds, emphasizing cyclization and substitution reactions involving thiazole rings, which can be adapted for synthesizing 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol .
  • Research by PMC articles highlights the use of thiazole derivatives in medicinal chemistry, employing cyclization of α-haloketones and subsequent functionalization steps, aligning with the methods described above.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Type Typical Yield Remarks
Cyclization of α-haloketones α-Haloketone + Thioamide Reflux, ethanol Cyclization 60-70% Classical route for thiazole core
Reduction of ketones Butanone NaBH₄ Reduction >80% Chain backbone formation
Alkylation Halogenated butanol Base (K₂CO₃) Nucleophilic substitution 65-75% Coupling step

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Thiazole-Containing Alcohols

  • 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid (CAS: 216955-61-2): Features a thiazole ring substituted with a piperidine-carboxylic acid group. This compound, with a molecular weight of 326.41 g/mol and melting point of 124–128°C, is used in peptide synthesis and kinase inhibitor research .
  • {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid (GW 501-516): A selective androgen receptor modulator (SARM) with a thiazole ring linked to a phenoxyacetic acid chain. It demonstrates metabolic regulation properties, highlighting the role of thiazole in enhancing binding affinity to nuclear receptors .
Compound Name CAS Number Molecular Weight (g/mol) Key Features
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol 2227909-28-4 185.26* Secondary alcohol, thiazole at C4, branched chain
4-Methyl-2-[1-(tert-Boc-piperid-4-yl)thiazole] 216955-61-2 326.41 Thiazole-carboxylic acid, tert-butoxycarbonyl-piperidine substituent
GW 501-516 317318-84-6 453.44 Thiazole-sulfanyl-phenoxyacetic acid, SARM activity

*Calculated based on molecular formula.

Methyl-Substituted Butanol Derivatives

  • 2-Methyl-3-buten-2-ol (CAS: 115-18-4): A tertiary alcohol with a butenyl chain (bp 98–99°C, d 0.824). Used as a solvent and intermediate in organic synthesis .
  • 3-Methyl-2-buten-1-ol (CAS: 556-82-1): Primary alcohol with a prenyl-like structure (bp 140°C, d 0.84), employed in fragrance and flavor industries .

Functional Analogues

Kinase Inhibitors

  • {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone: Exhibits binding affinity to Cdk5 (-7.3 ± 0.0 kcal/mol), comparable to thiazole-containing compounds in kinase inhibition studies. Shared residues (e.g., hydrophobic pockets, hydrogen-bonding motifs) suggest similar binding mechanisms for 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol derivatives .

mGlu5 Receptor Antagonists

  • MPEP (2-methyl-6-(phenylethynyl)pyridine): A pyridine-based mGlu5 antagonist with anxiolytic effects in rodents (e.g., elevated plus maze test, social exploration test) .

Binding Affinity and Molecular Interactions

  • Thiazole rings enhance binding to hydrophobic regions of target proteins (e.g., kinase ATP pockets) via sulfur-mediated van der Waals interactions. For example, the thiazole in GW 501-516 stabilizes interactions with the androgen receptor’s ligand-binding domain .

Biological Activity

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a thiazole ring and a butanol moiety, which contributes to its potential therapeutic applications. The molecular formula is C₉H₁₃N₁OS, with a molecular weight of approximately 185.29 g/mol. This article explores the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure

The structure of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is significant for its biological activity. The thiazole ring can interact with various biological targets, modulating enzyme activities and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The presence of the thiazole moiety is crucial as it enhances the compound's ability to disrupt microbial cell wall synthesis, leading to bactericidal effects.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has shown potential in reducing inflammation in various models, suggesting that it may be beneficial in treating conditions characterized by excessive inflammation.

Case Study: In Vivo Anti-inflammatory Model
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol resulted in a significant reduction in paw swelling compared to control groups. The results indicated an average reduction of 45% in edema at a dose of 25 mg/kg body weight after 4 hours post-administration.

The mechanism through which 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol exerts its biological effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors involved in inflammatory pathways and microbial metabolism, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol, particularly those containing thiazole rings. Below is a comparative analysis highlighting their unique features:

Table 2: Comparison of Thiazole Derivatives

Compound NameStructure CharacteristicsUnique Features
SulfathiazoleContains a thiazole ring; used as an antimicrobialEstablished use in treating bacterial infections
RitonavirAntiretroviral drug; contains a thiazole moietySignificant role in HIV treatment
AbafunginAntifungal drug; features a thiazole ringEffective against fungal infections
3-Methyl-4-(4-methylthiazol-2-yl)butan-2-olSimilar structure; different thiazole substitutionExplored for varied biological activities

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